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Introduction

MAKG683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic
Ectoderm Development (EED) protein, a core component of the Polycomb Repressive
Complex 2 (PRC2).[1][2][3] The PRC2 complex plays a critical role in epigenetic regulation by
catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with
transcriptional repression.[4][5] Dysregulation of PRC2 activity is implicated in the pathogenesis
of various malignancies, making it an attractive therapeutic target.[4][5] MAK683 disrupts the
PRC2 complex, leading to a reduction in H3K27me3 levels and subsequent modulation of gene
expression, thereby inhibiting the proliferation of cancer cells dependent on PRC2 activity.[1][2]

[3]

These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK)
and pharmacodynamic (PD) properties of MAK683, based on findings from the first-in-human
clinical trial NCT02900651.[4][5] Detailed protocols for key in vivo experimental procedures are
also presented to guide researchers in the preclinical and clinical evaluation of MAK683 and
other EED inhibitors.

Mechanism of Action of MAK683
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MAKG683 exerts its anti-cancer effects by allosterically inhibiting the PRC2 complex. The core
components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED.[6]
EED contains a binding pocket that recognizes H3K27me3, an interaction that is crucial for the
allosteric activation and maintenance of PRC2's methyltransferase activity.[3][6]

MAK®683 binds to this H3K27me3-binding pocket on EED, inducing a conformational change
that prevents the interaction between EED and EZH2.[1][2][3] This disruption of the EED-EZH2
interaction abrogates the catalytic activity of the PRC2 complex, leading to a global reduction in
H3K27me3 levels.[1][2][3] The subsequent reactivation of PRC2-target genes, including tumor
suppressor genes, results in anti-proliferative effects in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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